

peer-reviewed methods for the characterization of 1,3,5-Triacetylbenzene

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<i>Compound of Interest</i>	
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A Comparative Guide to the Characterization of 1,3,5-Triacetylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established peer-reviewed methods for the characterization of **1,3,5-triacetylbenzene**, a symmetrical aromatic ketone with applications in organic synthesis and materials science. For comparative purposes, spectroscopic data for 1,3,5-triethylbenzene is also presented, highlighting the influence of the substituent functional group on the analytical data.

Spectroscopic and Chromatographic Data Comparison

The following tables summarize the key quantitative data obtained from the characterization of **1,3,5-triacetylbenzene** and its alkylated analogue, 1,3,5-triethylbenzene.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Parameter	1,3,5-Triacetylbenzene	1,3,5-Triethylbenzene
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¹ H NMR		
Aromatic (C-H) Chemical Shift (δ, ppm)	~8.6	~6.8
Acetyl (CH ₃) Chemical Shift (δ, ppm)	~2.6	-
Ethyl (CH ₂) Chemical Shift (δ, ppm)	-	~2.6 (quartet)
Ethyl (CH ₃) Chemical Shift (δ, ppm)	-	~1.2 (triplet)
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¹³ C NMR		
Aromatic (C-H) Chemical Shift (δ, ppm)	~130	~126
Aromatic (C-subst.) Chemical Shift (δ, ppm)	~138	~144
Carbonyl (C=O) Chemical Shift (δ, ppm)	~197	-
Acetyl (CH ₃) Chemical Shift (δ, ppm)	~27	-
Ethyl (CH ₂) Chemical Shift (δ, ppm)	-	~29
Ethyl (CH ₃) Chemical Shift (δ, ppm)	-	~16
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Table 2: Mass Spectrometry (MS) Data

Parameter	1,3,5-Triacetylbenzene	1,3,5-Triethylbenzene
Molecular Formula	C ₁₂ H ₁₂ O ₃ [1]	C ₁₂ H ₁₈ [2]
Molecular Weight	204.22 g/mol [1] [3]	162.27 g/mol [2]
Major Fragment Ions (m/z)	189, 43, 204, 190, 119 [1]	162, 147, 133, 105 [2]

Table 3: Infrared (IR) Spectroscopy Data

Vibrational Mode	1,3,5-Triacetylbenzene (cm ⁻¹)	1,3,5-Triethylbenzene (cm ⁻¹)
Aromatic C-H Stretch	~3100 - 3000	~3100 - 3000 [4]
Aliphatic C-H Stretch	~2950 - 2850	~3000 - 2850 [4]
Carbonyl (C=O) Stretch	~1700 - 1680	-
Aromatic C=C Stretch	~1600, ~1450	~1600, ~1450 [4]
C-H Bend (out-of-plane)	~900 - 675	~900 - 675 [4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule by analyzing the magnetic properties of its atomic nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, Varian) operating at a proton frequency of 300 MHz or higher.

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

Data Acquisition:

- ^1H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule, and to gain structural information from its fragmentation pattern.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[\[5\]](#)

Sample Preparation:

- For GC-MS analysis, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.[\[6\]](#)
- Further dilute the solution as needed to be within the optimal concentration range for the instrument.[\[6\]](#)

Data Acquisition:

- Inject the sample into the GC, where it is vaporized and separated on a capillary column.
- The separated components enter the mass spectrometer.
- Ionize the sample molecules using a suitable technique, such as electron ionization (EI).
- The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[\[7\]](#)

Sample Preparation (Solid Sample):

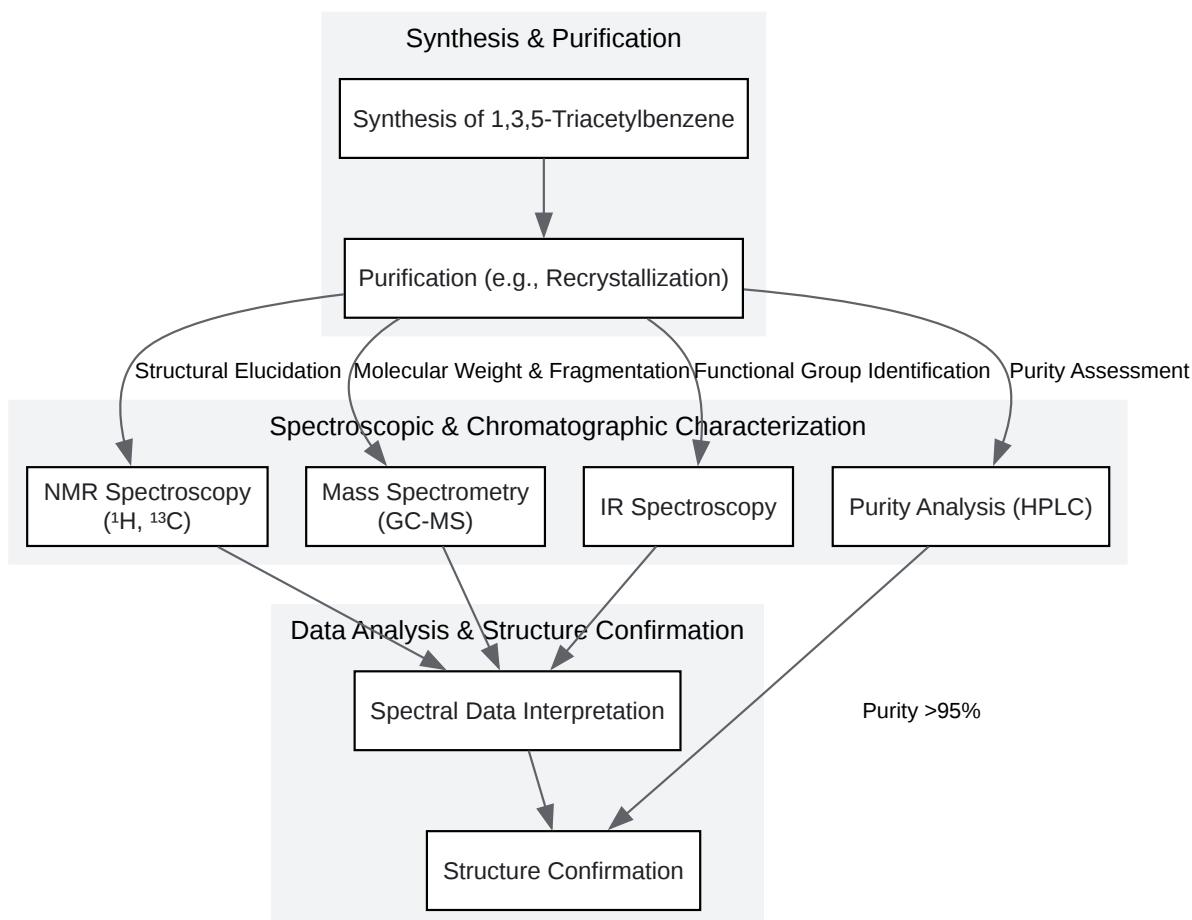
- KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Thin Solid Film Method: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride).[\[8\]](#) Drop the solution onto a salt plate (e.g., NaCl, KBr) and allow the solvent to evaporate, leaving a thin film of the sample.[\[8\]](#)

Data Acquisition:

- Place the prepared sample in the IR beam path of the spectrometer.
- Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- The resulting spectrum is a plot of percent transmittance or absorbance versus wavenumber (cm^{-1}).

Workflow and Logic Diagram

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like **1,3,5-triacetylbenzene**.

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Caption: Workflow for the synthesis and characterization of **1,3,5-triacetylbenzene**.

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